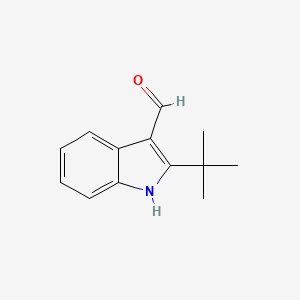

2-tert-butyl-1H-indole-3-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-13(2,3)12-10(8-15)9-6-4-5-7-11(9)14-12/h4-8,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKBWAYDAIZSXQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C2=CC=CC=C2N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375445 | |

| Record name | 2-tert-butyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29957-81-1 | |

| Record name | 2-tert-butyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tert-butyl)-1H-indole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-tert-butyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-tert-butyl-1H-indole-3-carbaldehyde, a valuable intermediate in medicinal chemistry and materials science. Due to the electron-donating nature of the indole ring, electrophilic substitution reactions such as formylation are readily achieved at the electron-rich C3 position. This document details the primary synthetic routes, their underlying mechanisms, and representative experimental protocols.

Introduction

Indole-3-carboxaldehydes are pivotal building blocks in the synthesis of a wide array of biologically active compounds and functional materials. The introduction of a tert-butyl group at the C2 position can enhance lipophilicity and metabolic stability, making this compound a sought-after precursor. The most common and effective methods for its synthesis involve electrophilic formylation of 2-tert-butyl-1H-indole. The primary methods discussed herein are the Vilsmeier-Haack reaction, the Rieche formylation, and the Reimer-Tiemann reaction.

Synthesis Methodologies and Mechanisms

The formylation of 2-tert-butyl-1H-indole predominantly proceeds via electrophilic aromatic substitution at the C3 position. The choice of formylating agent and reaction conditions can influence the yield and purity of the final product.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4]

Mechanism:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic Attack: The electron-rich C3 position of 2-tert-butyl-1H-indole attacks the Vilsmeier reagent.

-

Hydrolysis: The resulting iminium salt is hydrolyzed during aqueous work-up to yield the final aldehyde.

Rieche Formylation

The Rieche formylation employs dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). This method is particularly effective for electron-rich aromatic compounds.

Mechanism:

-

Formation of the Electrophile: Dichloromethyl methyl ether reacts with the Lewis acid to form a highly reactive electrophilic species.

-

Electrophilic Substitution: The 2-tert-butyl-1H-indole attacks the electrophile at the C3 position.

-

Hydrolysis: The intermediate is subsequently hydrolyzed to afford the aldehyde.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another method for the ortho-formylation of phenols and is also applicable to electron-rich heterocycles like indoles. It involves the reaction of the substrate with chloroform in a basic solution.

Mechanism:

-

Dichlorocarbene Formation: Chloroform is deprotonated by a strong base (e.g., NaOH) to form a trichloromethyl anion, which then eliminates a chloride ion to generate dichlorocarbene.

-

Electrophilic Attack: The electron-rich indole nucleus attacks the electrophilic dichlorocarbene.

-

Hydrolysis: The resulting dichloromethyl-substituted intermediate is hydrolyzed by the base to yield the aldehyde.

Experimental Protocols

Representative Vilsmeier-Haack Formylation of 2-tert-butyl-1H-indole

Materials:

-

2-tert-butyl-1H-indole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Sodium hydroxide (NaOH)

-

Water, deionized

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add POCl₃ (1.2 eq.) to the DMF with stirring, maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

-

Dissolve 2-tert-butyl-1H-indole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice.

-

Make the solution alkaline (pH 8-9) by the dropwise addition of a cold aqueous solution of NaOH (e.g., 2 M).

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Quantitative Data

The following table presents typical reaction parameters for the Vilsmeier-Haack formylation of various substituted indoles, which can serve as a reference for the synthesis of this compound.[5]

| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| Indole | POCl₃, DMF | 0 to 85 | 6 | 96 |

| 6-Methyl-1H-indole | POCl₃, DMF | Room Temp to 90 | 9 | 89 |

| 6-Chloro-1H-indole | POCl₃, DMF | Room Temp to 90 | 9 | 91 |

| 7-Methoxy-1H-indole | POCl₃, DMF | Room Temp to 90 | 8 | 86 |

Note: The steric hindrance of the tert-butyl group at the C2 position may require slightly longer reaction times or higher temperatures to achieve comparable yields.

Spectroscopic Data

The following are the expected spectroscopic data for this compound based on the known data for indole-3-carboxaldehyde and related structures.[6][7][8][9]

| Spectroscopy | Expected Data |

| ¹H NMR (CDCl₃) | δ ~10.1 (s, 1H, -CHO), ~8.3 (br s, 1H, NH), ~7.9-7.2 (m, 4H, Ar-H), ~1.5 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | δ ~185 (-CHO), ~145 (C2), ~137 (C7a), ~127-120 (Ar-C), ~118 (C3), ~112 (C7), ~32 (-C(CH₃)₃), ~30 (-C(CH₃)₃) |

| IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~2960 (C-H stretch, aliphatic), ~1650 (C=O stretch, aldehyde), ~1530, 1450 (C=C stretch, aromatic) |

| Mass Spec. (ESI-MS) | m/z 202.12 [M+H]⁺ for C₁₃H₁₅NO |

Conclusion

The synthesis of this compound is most effectively achieved through electrophilic formylation of 2-tert-butyl-1H-indole. The Vilsmeier-Haack reaction stands out as a high-yielding and reliable method. While the steric bulk of the tert-butyl group may necessitate optimization of reaction conditions, the general protocols outlined in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate. The provided mechanistic insights and comparative data will aid researchers in selecting the most appropriate synthetic strategy for their specific needs.

References

- 1. benchchem.com [benchchem.com]

- 2. aml.iaamonline.org [aml.iaamonline.org]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. orgsyn.org [orgsyn.org]

- 9. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 2-tert-butyl-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 2-tert-butyl-1H-indole-3-carbaldehyde. Due to the limited availability of directly published experimental data for this specific molecule, this guide leverages established principles of organic spectroscopy and well-documented synthetic methodologies to present a predictive but scientifically grounded data set. The information herein is intended to serve as a valuable resource for the identification, characterization, and synthesis of this indole derivative.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of the parent indole-3-carbaldehyde and the known spectroscopic effects of a tert-butyl substituent at the C2 position of the indole ring.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Rationale |

| ~10.1 | s | 1H | CHO | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the indole ring. |

| ~8.3 | br s | 1H | NH | The N-H proton of the indole ring typically appears as a broad singlet at a downfield chemical shift. |

| ~7.8-7.9 | d | 1H | H-4 | The peri-proton at C4 is deshielded by the aldehyde group at C3. |

| ~7.2-7.4 | m | 2H | H-5, H-6 | The protons on the benzene portion of the indole ring. |

| ~7.1-7.2 | d | 1H | H-7 | The proton at C7. |

| ~1.4 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet in the aliphatic region. |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment | Predicted Rationale |

| ~185 | C=O | The carbonyl carbon of the aldehyde is characteristically found at a very downfield chemical shift. |

| ~145 | C-2 | The C-2 carbon bearing the tert-butyl group will be significantly downfield. |

| ~137 | C-7a | The bridgehead carbon. |

| ~125-130 | C-4, C-5, C-6, C-7 | The aromatic carbons of the benzene ring. |

| ~120 | C-3a | The other bridgehead carbon. |

| ~115 | C-3 | The C-3 carbon attached to the aldehyde group. |

| ~35 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~30 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group. |

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Frequency (cm⁻¹) | Intensity | Assignment | Predicted Rationale |

| ~3300 | Medium | N-H stretch | Characteristic stretching vibration for the N-H bond in the indole ring. |

| ~2960, 2870 | Strong | C-H stretch (sp³) | Stretching vibrations of the C-H bonds in the tert-butyl group. |

| ~2820, 2720 | Weak | C-H stretch (aldehyde) | Fermi resonance doublets characteristic of the aldehyde C-H stretch. |

| ~1660 | Strong | C=O stretch (aldehyde) | Strong absorption due to the stretching vibration of the conjugated carbonyl group. |

| ~1580, 1450 | Medium | C=C stretch (aromatic) | Stretching vibrations of the carbon-carbon double bonds within the indole ring system. |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment | Predicted Rationale |

| 201 | High | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound (C₁₃H₁₅NO). |

| 186 | Moderate | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group is a common fragmentation pathway for tert-butyl substituted compounds. |

| 144 | Strong | [M - C₄H₉]⁺ | Loss of the tert-butyl group to form a stable indoyl cation is expected to be a major fragmentation pathway. |

| 116 | Moderate | [144 - CO]⁺ | Subsequent loss of carbon monoxide from the [M - C₄H₉]⁺ fragment. |

| 57 | Strong | [C₄H₉]⁺ | The tert-butyl cation is a very stable carbocation and is often observed as a prominent peak in the mass spectra of compounds containing a tert-butyl group. |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The synthesis of this compound can be effectively achieved via the Vilsmeier-Haack formylation of 2-tert-butyl-1H-indole. This reaction is a reliable method for the introduction of a formyl group at the electron-rich C3 position of the indole nucleus.

Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

-

2-tert-butyl-1H-indole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) and cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

-

Dissolve 2-tert-butyl-1H-indole in anhydrous dichloromethane (DCM) and add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.

-

Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is approximately 8-9.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Visualizations

The following diagram illustrates the synthetic workflow for the Vilsmeier-Haack formylation of 2-tert-butyl-1H-indole.

Crystal Structure of 2-tert-butyl-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the crystal structure of 2-tert-butyl-1H-indole-3-carbaldehyde, a substituted indole derivative of interest in medicinal chemistry. A comprehensive search of crystallographic databases and scientific literature reveals that, to date, the specific crystal structure of this compound (CAS Number: 29957-81-1) has not been publicly reported. In the absence of this primary data, this document provides a detailed analysis of the crystal structure of the parent compound, 1H-indole-3-carbaldehyde, as a foundational reference. Furthermore, it offers insights into the expected stereochemical impact of the 2-tert-butyl group on the molecular and supramolecular structure. This guide also includes established experimental protocols for the synthesis of related indole-3-carbaldehydes and a summary of the biological significance of this class of compounds, thereby providing a valuable resource for researchers in the field.

Introduction

Indole-3-carbaldehyde and its derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The substituent at the 2-position of the indole ring is known to modulate the biological efficacy and pharmacokinetic properties of these molecules. The 2-tert-butyl substitution, in particular, is of interest for its potential to introduce steric bulk, which can influence receptor binding and metabolic stability. Understanding the three-dimensional structure of this compound is crucial for rational drug design and structure-activity relationship (SAR) studies.

Despite a thorough investigation, a definitive crystal structure for this compound is not available in the public domain. Therefore, this guide presents the crystallographic data for the unsubstituted parent molecule, 1H-indole-3-carbaldehyde, to serve as a structural template.

Crystal Structure Analysis of 1H-Indole-3-carbaldehyde

The crystal structure of 1H-indole-3-carbaldehyde provides a fundamental framework for understanding its substituted analogues.

Crystallographic Data

The crystallographic data for 1H-indole-3-carbaldehyde is summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₉H₇NO |

| Molecular Weight | 145.16 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 14.0758 (9) |

| b (Å) | 5.8059 (4) |

| c (Å) | 8.6909 (5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 710.24 (8) |

| Z | 4 |

| Temperature (K) | 293 |

Molecular and Supramolecular Structure

In the crystal, the indole ring of 1H-indole-3-carbaldehyde is essentially planar. The molecules are linked into chains by intermolecular N—H···O hydrogen bonds between the indole nitrogen and the oxygen atom of the carbaldehyde group of an adjacent molecule. This hydrogen bonding motif is a key feature of the crystal packing.

Predicted Structural Influence of the 2-tert-butyl Group

The introduction of a bulky tert-butyl group at the 2-position of the indole ring is expected to have significant steric and electronic consequences on the crystal structure of this compound.

-

Molecular Conformation: The tert-butyl group will likely cause some distortion of the planarity of the indole ring system. The C2-C(tert-butyl) bond may be slightly out of the plane of the indole ring to minimize steric strain.

-

Crystal Packing: The presence of the large, non-polar tert-butyl group is expected to disrupt the efficient crystal packing observed in the parent compound. The intermolecular N—H···O hydrogen bonding network may be altered or replaced by weaker van der Waals interactions, potentially leading to a lower melting point and different solubility properties. The overall packing density is also likely to be reduced.

Experimental Protocols

While a specific protocol for the synthesis and crystallization of this compound is not detailed in the available literature, general methods for the synthesis of indole-3-carbaldehydes can be adapted. The Vilsmeier-Haack reaction is a widely used and effective method.

General Synthesis of Indole-3-carbaldehydes via the Vilsmeier-Haack Reaction

This protocol describes a general procedure for the formylation of indoles.

Materials:

-

Substituted indole (e.g., 2-tert-butyl-1H-indole)

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted indole in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 1-4 hours), monitoring the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure indole-3-carbaldehyde.

Crystallization

Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of a saturated solution of the purified product in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

Biological Significance and Potential Applications

Indole-3-carbaldehyde derivatives are known to exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

-

Anticancer Activity: Many substituted indole-3-carbaldehydes have demonstrated cytotoxic effects against various cancer cell lines.

-

Antimicrobial Activity: This class of compounds has shown efficacy against a range of bacterial and fungal pathogens.

-

Anti-inflammatory Effects: Some derivatives have been reported to possess anti-inflammatory properties.

The biological activity is often attributed to the ability of the indole scaffold to interact with various biological targets, and the nature and position of substituents play a critical role in determining the specific activity and potency.

Visualizations

Caption: General workflow for the synthesis of this compound.

Caption: Hypothetical signaling pathway for an indole-3-carbaldehyde derivative.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this technical guide provides a comprehensive overview of the available structural information from its parent compound and predictive insights into the effects of the 2-tert-butyl substituent. The provided synthetic protocols and summary of biological activities of related compounds offer a valuable resource for researchers engaged in the design and development of novel indole-based therapeutic agents. The elucidation of the precise crystal structure of the title compound through future experimental work is a critical next step to further inform rational drug design efforts.

The Biological Frontier of Indole-3-Carbaldehydes: A Technical Guide to Their Diverse Activities

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development on the multifaceted biological activities of substituted indole-3-carbaldehydes. This class of compounds, originating from a core indole structure, has demonstrated significant potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This document provides a consolidated overview of their biological performance, detailed experimental methodologies for their evaluation, and visual representations of key signaling pathways and workflows to facilitate further research and development.

Overview of Biological Activities

Indole-3-carbaldehyde and its derivatives are a class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their versatile biological profile.[1][2][3][4] The indole scaffold is a privileged structure in drug discovery, and modifications at the 3-position with a carbaldehyde group, along with further substitutions on the indole ring, have yielded a plethora of compounds with potent biological effects.[1][3][4] These activities include anticancer, antimicrobial (antibacterial and antifungal), antiviral, and anti-inflammatory properties.[1][2][3] The mechanism of action for these compounds is often multifaceted, involving the modulation of key signaling pathways and cellular processes.[2]

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activities of various substituted indole-3-carbaldehyde derivatives, providing a comparative overview of their potency.

Table 2.1: Anticancer Activity of Substituted Indole-3-Carbaldehydes

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [5] |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [5] |

| Indole-thiosemicarbazone derivative | A549 (Lung) | 11.5 | [5] |

| Indole-thiosemicarbazone derivative | HepG-2 (Liver) | 35.3 | [5] |

| 1-propyl-indole-3-carboxaldehyde thiosemicarbazone (3d) | H37Rv (Mycobacterium tuberculosis) | 0.9 µg/mL | [6] |

| 1-(4-nitrobenzyl)-indole-3-carboxaldehyde thiosemicarbazone (3q) | H37Rv (Mycobacterium tuberculosis) | 1.9 µg/mL | [6] |

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2.2: Antimicrobial Activity of Substituted Indole-3-Carbaldehydes

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Indole-3-aldehyde hydrazide/hydrazone derivatives | Staphylococcus aureus | 6.25-100 | [7][8] |

| Indole-3-aldehyde hydrazide/hydrazone derivatives | Methicillin-resistant S. aureus (MRSA) | 6.25-100 | [7][8] |

| Indole-3-aldehyde hydrazide/hydrazone derivatives | Escherichia coli | 6.25-100 | [7][8] |

| Indole-3-aldehyde hydrazide/hydrazone derivatives | Bacillus subtilis | 6.25-100 | [7][8] |

| Indole-3-aldehyde hydrazide/hydrazone derivatives | Candida albicans | 6.25-100 | [7][8] |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 2.3: Antiviral Activity of a Substituted Indole Derivative

| Compound/Derivative | Virus | IC50 (µg/mL) | Selectivity Index (SI) | Reference |

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | 1.06 | 78.6 | [9][10] |

IC50: The half-maximal inhibitory concentration. SI: Selectivity Index, the ratio of the cytotoxic concentration to the effective antiviral concentration.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of substituted indole-3-carbaldehydes.

Synthesis of Substituted Indole-3-Carbaldehydes (Vilsmeier-Haack Reaction Example)

A common method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.

-

Procedure:

-

In a three-necked flask equipped with a stirrer and a dropping funnel, cool dimethylformamide (DMF) in an ice-salt bath.

-

Slowly add phosphorus oxychloride (POCl3) to the cooled DMF with stirring.

-

Prepare a solution of the desired substituted indole in DMF.

-

Add the indole solution dropwise to the Vilsmeier reagent (DMF and POCl3 mixture) while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature, and then heat as required (e.g., 85-90°C) for several hours to ensure the completion of the reaction.

-

Cool the reaction mixture and pour it into crushed ice.

-

Neutralize the solution by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the mixture is alkaline, which will precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, formazan crystals will form in viable cells.

-

Solubilization of Formazan: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

-

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism from a fresh culture.

-

Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a suitable broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

-

Principle: In the presence of an antioxidant, the stable purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.

-

Procedure:

-

Preparation of Solutions: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). Prepare various concentrations of the test compounds.

-

Reaction Mixture: Mix the test compound solutions with the DPPH solution in a 96-well plate or cuvettes.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by indole derivatives and a general experimental workflow.

Caption: General experimental workflow for the development of indole-3-carbaldehyde derivatives.

Caption: Simplified TLR4/NF-κB/p38 signaling pathway in inflammation.

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Conclusion

Substituted indole-3-carbaldehydes represent a promising and versatile scaffold for the development of new therapeutic agents. Their broad spectrum of biological activities, coupled with their synthetic tractability, makes them an attractive area for further investigation. This guide provides a foundational resource for researchers to build upon, offering standardized data presentation, detailed experimental protocols, and clear visual aids to accelerate the discovery and development of novel indole-based drugs.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 6. researchgate.net [researchgate.net]

- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 8. Toll-like receptor 4 activates NF-κB and MAP kinase pathways to regulate expression of proinflammatory COX-2 in renal medullary collecting duct cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity and Stability of 2-tert-butyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactivity and stability of 2-tert-butyl-1H-indole-3-carbaldehyde. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on practical applications and experimental considerations.

Core Chemical Properties

This compound is a derivative of the indole heterocyclic system, characterized by a bulky tert-butyl group at the 2-position and a formyl group at the 3-position. This substitution pattern significantly influences its chemical behavior.

| Property | Value |

| Molecular Formula | C₁₃H₁₅NO |

| Molecular Weight | 201.27 g/mol |

| CAS Number | 29957-81-1 |

Synthesis of this compound

The primary and most effective method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic ring, such as indole.

Vilsmeier-Haack Reaction: A Detailed Protocol

The Vilsmeier-Haack reaction involves the formylation of 2-tert-butyl-1H-indole using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The bulky tert-butyl group at the 2-position of the indole ring sterically hinders the approach of the Vilsmeier reagent, which may necessitate optimized reaction conditions compared to the formylation of unsubstituted indole.

Experimental Protocol:

Materials:

-

2-tert-butyl-1H-indole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ice bath

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Dissolve 2-tert-butyl-1H-indole (1 equivalent) in anhydrous DCM.

-

Add the solution of 2-tert-butyl-1H-indole to the Vilsmeier reagent dropwise at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Due to the steric hindrance of the tert-butyl group, a longer reaction time or gentle heating (e.g., 40 °C) may be required for complete conversion.

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Logical Relationship of Vilsmeier-Haack Reaction:

An In-depth Technical Guide on 2-tert-butyl-1H-indole-3-carbaldehyde

Abstract

This technical whitepaper provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 2-tert-butyl-1H-indole-3-carbaldehyde. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, drug development, and materials science. It includes a compilation of known physical and chemical data, a detailed experimental protocol for its synthesis via the Vilsmeier-Haack reaction, and a discussion of its significance as a synthetic intermediate. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams.

Introduction

Indole-3-carboxaldehyde and its derivatives are a pivotal class of heterocyclic compounds widely recognized for their presence in bioactive natural products and their role as versatile intermediates in organic synthesis.[1][2][3][4] The introduction of a bulky tert-butyl group at the C2 position of the indole scaffold significantly influences the molecule's steric and electronic properties, making this compound a compound of interest for developing novel therapeutic agents and functional materials.[3] Derivatives of indole-3-carboxaldehyde have shown a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3] This guide consolidates the available technical data for the 2-tert-butyl substituted analogue.

Physicochemical Properties

The core physicochemical properties of this compound are summarized below. The data has been aggregated from various chemical suppliers and databases.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 29957-81-1 | [5][6] |

| Molecular Formula | C₁₃H₁₅NO | [5][6] |

| Molecular Weight | 201.27 g/mol | [5][6] |

| Physical Form | Solid | |

| Boiling Point | 224 °C | |

| Storage Temperature | Ambient | |

| Purity | Typically ≥95% |

Table 2: Spectroscopic and Structural Identifiers

| Identifier Type | Identifier | Source(s) |

| IUPAC Name | This compound | |

| InChI | 1S/C13H15NO/c1-13(2,3)12-10(8-15)9-6-4-5-7-11(9)14-12/h4-8,14H,1-3H3 | |

| InChI Key | HKBWAYDAIZSXQS-UHFFFAOYSA-N | |

| MDL Number | MFCD01241608 |

Note: Detailed experimental spectral data such as ¹H NMR, ¹³C NMR, and specific melting point values for this compound are not widely published in peer-reviewed literature at the time of this report but are available through commercial suppliers.

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[7][8][9] This reaction involves the formylation of an electron-rich aromatic ring, such as an indole, using a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8]

Vilsmeier-Haack Reaction Workflow

The logical workflow for the synthesis of this compound from 2-tert-butyl-1H-indole is depicted below.

Caption: Workflow for the Vilsmeier-Haack formylation of 2-tert-butyl-1H-indole.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methods for indole formylation.[10][11]

Materials and Equipment:

-

2-tert-butyl-1H-indole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution or Sodium hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-tert-butyl-1H-indole (1.0 equiv) in anhydrous DMF (acting as both solvent and reagent).

-

Vilsmeier Reagent Formation and Addition: Cool the solution in an ice bath to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (approx. 1.2 equiv) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Quenching and Hydrolysis: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water. Stir vigorously for 15-30 minutes.

-

Basification: Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is ~7-8. This step facilitates the hydrolysis of the iminium intermediate and precipitation of the product.

-

Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude solid product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Biological and Chemical Significance

While specific signaling pathway studies on this compound are limited, the indole-3-carboxaldehyde core is a well-established pharmacophore.[3] It is a metabolite of tryptophan and can act as an agonist at the aryl hydrocarbon receptor (AHR), playing a role in modulating immune responses at mucosal surfaces.[12] The introduction of various substituents onto the indole ring is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.[3]

The logical relationship between the core chemical structure and its potential applications is outlined in the diagram below.

Caption: Structure-to-application map for this compound.

Safety Information

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable synthetic intermediate with defined physicochemical properties. Its synthesis is reliably achieved through the Vilsmeier-Haack reaction, a standard method for indole formylation. Given the established biological importance of the indole-3-carboxaldehyde scaffold, this 2-tert-butyl substituted derivative represents a promising building block for medicinal chemistry and materials science, warranting further investigation into its biological activity and potential therapeutic applications.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. labsolu.ca [labsolu.ca]

- 6. scbt.com [scbt.com]

- 7. One moment, please... [chemistrysteps.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. orgsyn.org [orgsyn.org]

- 11. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 12. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-tert-butyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-tert-butyl-1H-indole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identifiers, physicochemical properties, and explores its potential biological significance, with a focus on the underlying signaling pathways.

Core Chemical Identifiers and Properties

This compound is a derivative of indole, characterized by a bulky tert-butyl group at the 2-position and a formyl group at the 3-position of the indole ring. These substitutions significantly influence its chemical reactivity and biological activity.

| Identifier | Value |

| CAS Number | 29957-81-1 |

| IUPAC Name | 2-(tert-butyl)-1H-indole-3-carbaldehyde |

| Chemical Formula | C₁₃H₁₅NO[1] |

| Molecular Weight | 201.27 g/mol [1] |

| Canonical SMILES | CC(C)(C)C1=C(C=O)C2=CC=CC=C2N1 |

| InChI Key | HKBWAYDAIZSXQS-UHFFFAOYSA-N |

Synthesis and Spectroscopic Data

General Experimental Protocol: Vilsmeier-Haack Formylation of 2-tert-butyl-1H-indole

This protocol is a generalized procedure based on the well-established Vilsmeier-Haack reaction for indole derivatives.

Materials:

-

2-tert-butyl-1H-indole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-tert-butyl-1H-indole in anhydrous DMF under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir until the Vilsmeier reagent is fully hydrolyzed.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford pure this compound.

Spectroscopic Characterization

Specific spectroscopic data for this compound is not extensively reported. However, based on the analysis of related indole-3-carbaldehyde derivatives[7], the following characteristic spectral features can be anticipated:

-

¹H NMR: The spectrum would be expected to show a singlet for the aldehydic proton between δ 9.8-10.2 ppm, a singlet for the N-H proton of the indole ring (which may be broad), signals for the aromatic protons on the benzene ring portion of the indole nucleus, and a characteristic singlet for the nine protons of the tert-butyl group in the upfield region.

-

¹³C NMR: The spectrum would feature a signal for the carbonyl carbon of the aldehyde group in the downfield region (around 185 ppm), along with signals for the aromatic carbons of the indole ring and the carbons of the tert-butyl group.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group would be expected in the region of 1650-1680 cm⁻¹. A broad band in the region of 3100-3500 cm⁻¹ would correspond to the N-H stretching vibration.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (201.27 g/mol ).

Biological Activity and Signaling Pathways

Indole-3-carbaldehyde (I3A) and its derivatives have emerged as significant modulators of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and maintaining intestinal homeostasis.[8][9][10][11][12]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The interaction of this compound with the AhR is anticipated to follow the established pathway for other I3A derivatives. This pathway plays a crucial role in the anti-inflammatory effects observed with these compounds.

Pathway Description:

-

Ligand Binding: this compound, acting as a ligand, enters the cell and binds to the cytosolic AhR, which is part of a protein complex.

-

Conformational Change and Translocation: Ligand binding induces a conformational change in the AhR, leading to the dissociation of its chaperone proteins and its translocation into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).

-

Gene Transcription: This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

-

Biological Response: This binding initiates the transcription of various genes, including those involved in xenobiotic metabolism (e.g., CYP1A1) and, importantly, the anti-inflammatory cytokine Interleukin-22 (IL-22). The production of IL-22 contributes to the maintenance of intestinal barrier function and the resolution of inflammation.

Quantitative Biological Data

Specific quantitative biological activity data, such as IC₅₀ or MIC values, for this compound are not available in the reviewed literature. However, studies on various other indole-3-carboxaldehyde derivatives have demonstrated a range of biological activities. The table below summarizes the antioxidant activity of some related compounds to provide a general context for the potential efficacy of this class of molecules.

| Compound | DPPH Scavenging IC₅₀ (µM/ml) | Lipid Peroxidation Inhibition IC₅₀ (µM/ml) |

| Indole-3-carboxaldehyde | 121 ± 0.5 | 70 ± 0.7 |

| 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde | 159 ± 0.4 | 75 ± 0.4 |

| Derivative 5a | 18 ± 0.1 | 24 ± 0.3 |

| Derivative 5b | 21 ± 0.2 | 29 ± 0.8 |

| Derivative 5e | 16 ± 0.8 | 21 ± 0.5 |

| Derivative 5f | 8 ± 0.9 | 7 ± 0.1 |

| Derivative 5g | 13 ± 0.2 | 16 ± 0.9 |

| Butylated Hydroxyanisole (BHA) (Standard) | 11 ± 0.5 | 9 ± 0.1 |

| Data for indole-3-carboxaldehyde derivatives is adapted from Nagaraja Naik et al., Der Pharma Chemica, 2012, 4(2):783-790.[13] |

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. Its structural features suggest a potential for interaction with biological targets such as the Aryl Hydrocarbon Receptor, which is implicated in a variety of diseases with an inflammatory component. While specific biological data for this compound is limited, the broader class of indole-3-carbaldehyde derivatives has shown promising anti-inflammatory, antioxidant, and antimicrobial properties. Further research, including detailed synthesis optimization, comprehensive spectroscopic analysis, and in-depth biological evaluation, is warranted to fully elucidate the therapeutic potential of this compound and to pave the way for its application in drug development.

References

- 1. labsolu.ca [labsolu.ca]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. aml.iaamonline.org [aml.iaamonline.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Gut microbiota-derived tryptophan metabolite indole-3-carboxaldehyde enhances intestinal barrier function via AhR/AMPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

- 13. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation | Semantic Scholar [semanticscholar.org]

In-depth Technical Guide: Theoretical Studies on 2-tert-butyl-1H-indole-3-carbaldehyde

A comprehensive review of the publicly available scientific literature reveals a notable absence of dedicated theoretical or in-depth experimental studies on 2-tert-butyl-1H-indole-3-carbaldehyde. While this compound is commercially available, indicating its synthesis has been achieved, detailed characterization data, such as nuclear magnetic resonance (NMR) spectra, infrared (IR) spectroscopy, and single-crystal X-ray diffraction data, are not present in published scientific journals or patents. This lack of foundational experimental data precludes the development of a robust theoretical model and the detailed analysis requested.

This guide will, therefore, provide a foundational overview of the theoretical and experimental approaches that would be employed to study this compound, drawing parallels from research on the parent compound, indole-3-carbaldehyde, and other substituted derivatives. This framework can serve as a roadmap for future research on this specific molecule.

Molecular Structure and Properties

This compound is an aromatic heterocyclic organic compound with the chemical formula C₁₃H₁₅NO and a molecular weight of 201.27 g/mol . Its structure consists of a bicyclic indole core, featuring a benzene ring fused to a pyrrole ring. A bulky tert-butyl group is substituted at the 2-position of the indole ring, and a carbaldehyde (formyl) group is attached to the 3-position.

Table 1: Basic Molecular Properties of this compound

| Property | Value | Source |

| CAS Number | 29957-81-1 | Commercial Vendors |

| Molecular Formula | C₁₃H₁₅NO | Commercial Vendors |

| Molecular Weight | 201.27 g/mol | Commercial Vendors |

Hypothetical Experimental Protocols for Characterization

To initiate theoretical studies, the synthesis and thorough characterization of this compound would be the first critical step.

Synthesis

The synthesis of this compound would likely follow established methods for the formylation of indoles, with modifications to accommodate the 2-tert-butyl substituent. A plausible synthetic route is the Vilsmeier-Haack reaction.

Experimental Protocol: Vilsmeier-Haack Formylation of 2-tert-butyl-1H-indole

-

Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (POCl₃) to an ice-cold solution of anhydrous N,N-dimethylformamide (DMF). Stir the mixture at 0°C for 30-60 minutes to form the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 2-tert-butyl-1H-indole in anhydrous DMF and cool the solution in an ice bath. Add the freshly prepared Vilsmeier reagent dropwise to the indole solution, maintaining the temperature below 5°C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for several hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until it is alkaline. The crude product will precipitate out of the solution. Collect the solid by filtration, wash it thoroughly with water, and dry it under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.

Spectroscopic and Crystallographic Characterization

The purified compound would then be subjected to a battery of analytical techniques to confirm its structure and provide data for theoretical modeling.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to elucidate the chemical environment of the hydrogen and carbon atoms, respectively. This data is crucial for confirming the connectivity of the atoms and the success of the synthesis.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, particularly the N-H stretch of the indole ring and the C=O stretch of the carbaldehyde group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact molecular weight of the compound, confirming its elemental composition.

-

Single-Crystal X-ray Diffraction: If a suitable single crystal can be grown, X-ray crystallography would provide the precise three-dimensional arrangement of the atoms in the solid state, including bond lengths, bond angles, and dihedral angles. This is the gold standard for geometric data required for high-level theoretical calculations.

Framework for Theoretical Studies

Once experimental data is available, a comprehensive theoretical investigation can be undertaken to understand the electronic structure, reactivity, and potential biological activity of this compound.

Computational Methods

Density Functional Theory (DFT) is a powerful and widely used computational method for studying the properties of molecules of this size. A common approach would involve:

-

Geometry Optimization: The molecular geometry would be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The optimized geometry would be compared with the experimental crystal structure, if available, to validate the computational model.

-

Vibrational Frequency Analysis: Calculation of the vibrational frequencies at the optimized geometry serves two purposes: to confirm that the structure is a true energy minimum and to allow for a theoretical IR spectrum to be generated and compared with the experimental spectrum.

-

Electronic Properties Analysis: A range of electronic properties can be calculated, including:

-

Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting regions that are susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide information about charge transfer interactions and the nature of the chemical bonds.

-

Logical Workflow for Theoretical Analysis

The following diagram illustrates a typical workflow for a theoretical study of a novel compound like this compound.

Potential Signaling Pathways and Biological Activity

Indole derivatives are known to exhibit a wide range of biological activities, often through interactions with specific signaling pathways. For instance, the parent compound, indole-3-carbaldehyde, is a known agonist of the Aryl Hydrocarbon Receptor (AhR). The introduction of a bulky tert-butyl group at the 2-position could significantly alter the molecule's ability to bind to AhR or other biological targets.

A hypothetical signaling pathway that could be investigated is the AhR signaling pathway, which is involved in regulating immune responses and cellular metabolism.

Conclusion

While a detailed theoretical study on this compound is not currently possible due to the lack of published experimental data, this guide outlines the necessary steps and methodologies for such an investigation. Future research should focus on the synthesis and comprehensive characterization of this molecule. The resulting data will be invaluable for building accurate computational models to explore its electronic structure, reactivity, and potential as a pharmacologically active agent. Such studies would contribute significantly to the broader understanding of substituted indole-3-carbaldehydes and their potential applications in drug discovery and materials science.

Potential Therapeutic Targets of 2-tert-butyl-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for 2-tert-butyl-1H-indole-3-carbaldehyde. This guide extrapolates potential therapeutic targets and mechanisms based on studies of the parent compound, indole-3-carbaldehyde (I3A), and its other derivatives. All data and protocols should be considered as a starting point for the investigation of this specific molecule.

Executive Summary

Indole-3-carbaldehyde (I3A) and its derivatives are a promising class of compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] The core indole structure is a privileged scaffold in medicinal chemistry.[2] Based on the available literature for structurally related compounds, this compound is hypothesized to engage with several key therapeutic targets. A prominent potential target is the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses and cellular homeostasis.[3][4] Modulation of inflammatory pathways, such as the NF-κB signaling cascade, and induction of apoptosis in cancer cells are other significant potential therapeutic avenues.[5][6] This document provides a comprehensive overview of these potential targets, supported by quantitative data from related compounds, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.

Potential Therapeutic Areas and Molecular Targets

The therapeutic potential of indole-3-carbaldehyde derivatives spans several key areas:

-

Oncology: Derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7] A key mechanism is the induction of apoptosis.[3]

-

Inflammation: Indole compounds are known to modulate inflammatory responses, often through the regulation of cytokine production and key signaling pathways like NF-κB.[5]

-

Infectious Diseases: Antimicrobial properties have been reported for various I3A derivatives.[1]

Based on data from analogous compounds, the primary molecular targets for this compound are likely to include:

-

Aryl Hydrocarbon Receptor (AhR): A key regulator of cellular responses to environmental stimuli and endogenous ligands.[8] Activation of AhR by indole derivatives can influence immune cell function and intestinal homeostasis.[4][9]

-

NF-κB Signaling Pathway Components: This pathway is central to the inflammatory response, and its inhibition is a major therapeutic goal in many diseases.[6]

-

Apoptosis-Related Proteins: Inducing programmed cell death in cancer cells is a cornerstone of oncology drug discovery.[10]

Quantitative Biological Activity of Indole-3-Carbaldehyde Derivatives

The following tables summarize the biological activities of various I3A derivatives. These values provide a benchmark for the potential potency of this compound.

Table 1: Anticancer Activity of Indole-3-Carbaldehyde Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [7][11] |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [7][11] |

| Indole-thiosemicarbazone derivative | A549 (Lung) | 11.5 | |

| Indole-thiosemicarbazone derivative | HepG-2 (Liver) | 35.3 |

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[11]

Table 2: Antimicrobial Activity of Indole-3-Carbaldehyde Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | S. aureus | 62.5 | [12] |

| 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | B. subtilis | 125 | [12] |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | S. aureus | 125 | [12] |

| 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide | B. subtilis | 250 | [12] |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Key Signaling Pathways

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The AhR is a ligand-activated transcription factor. Upon binding of a ligand, such as an indole derivative, the AhR translocates to the nucleus, dimerizes with ARNT, and binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of target genes like CYP1A1 and contributing to immune modulation.[13][14]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Indole derivatives may inhibit this pathway by preventing IκB degradation.[6][15]

Experimental Protocols

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.[2][16][17]

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) tetrazolium salt is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[17][18]

-

Materials:

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[16]

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include vehicle control (DMSO) and blank (medium only) wells.

-

Incubate the plate for 48-72 hours.[16]

-

Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[16][18]

-

Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[16]

-

Measure the absorbance at 570 nm using a plate reader.[17]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Aryl Hydrocarbon Receptor (AhR) Activation Reporter Assay

This assay quantifies the ability of a compound to act as an agonist or antagonist of the AhR.[13]

-

Principle: A cell line is engineered to contain a reporter gene (e.g., luciferase) under the control of an AhR-responsive promoter. AhR activation by a ligand drives the expression of the reporter protein, which can be quantified.[20]

-

Materials:

-

AhR reporter cell line (e.g., HepG2 stably transfected with a DRE-luciferase reporter construct)

-

Cell culture medium

-

Test compound and reference agonist/antagonist

-

Luciferase assay reagent

-

96-well opaque plates

-

Luminometer

-

-

Procedure (Agonist Mode):

-

Plate the AhR reporter cells in a 96-well opaque plate and incubate for 4-6 hours.[21]

-

Prepare serial dilutions of the test compound and a known AhR agonist (e.g., MeBio) in the culture medium.[21]

-

Treat the cells with the diluted compounds.

-

Incubate for 22-24 hours.[21]

-

Lyse the cells and add the luciferase detection reagent.

-

Measure the luminescence using a luminometer. An increase in luminescence compared to the vehicle control indicates agonist activity.

-

-

Procedure (Antagonist Mode):

-

Follow the same initial steps as the agonist mode.

-

Co-treat the cells with a serial dilution of the test compound and a fixed, sub-maximal concentration (e.g., EC80) of a known AhR agonist.[13]

-

Measure luciferase activity as described above. A decrease in luminescence compared to the agonist-only control indicates antagonist activity.

-

General Experimental and Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a novel indole derivative.

Conclusion and Future Directions

While direct evidence is pending, the existing body of research on indole-3-carbaldehyde derivatives strongly suggests that this compound holds significant potential as a therapeutic agent. The bulky tert-butyl group at the 2-position may influence its binding affinity and selectivity for various targets, a hypothesis that warrants experimental validation. Future research should prioritize the synthesis and in vitro evaluation of this specific compound against a panel of cancer cell lines and in inflammatory assay systems. Direct assessment of its activity on the Aryl Hydrocarbon Receptor and the NF-κB pathway will be crucial in elucidating its precise mechanism of action and advancing its potential development as a novel therapeutic.

References

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2-tert-butyl-7-ethyl-1H-indole-3-carbaldehyde | 586949-23-7 | Benchchem [benchchem.com]

- 4. Enteric formulated indole-3-carboxaldehyde targets the aryl hydrocarbon receptor for protection in a murine model of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Tryptophan Metabolite Indole-3-Carboxaldehyde Alleviates Mice with DSS-Induced Ulcerative Colitis by Balancing Amino Acid Metabolism, Inhibiting Intestinal Inflammation, and Improving Intestinal Barrier Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How Ah Receptor Ligand Specificity Became Important in Understanding Its Physiological Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole and Tryptophan Metabolism: Endogenous and Dietary Routes to Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indole-3-carboxaldehyde alleviates acetaminophen-induced liver injury via inhibition of oxidative stress and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]